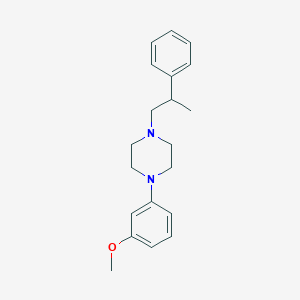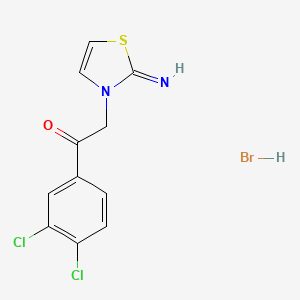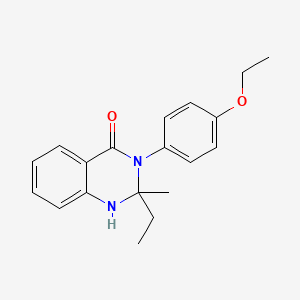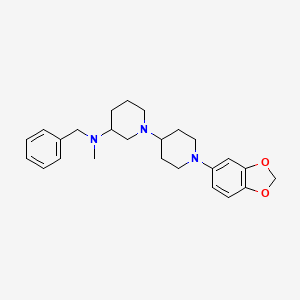
N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamide, also known as DADMe-Immobilized, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized involves its ability to bind to dopamine receptors in the brain. The compound acts as a partial agonist of dopamine receptors, which means that it activates the receptors to a lesser extent than dopamine itself. This property of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized makes it a valuable tool for studying the role of dopamine receptors in the brain.
Biochemical and Physiological Effects
N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized has been shown to have various biochemical and physiological effects in the body. The compound has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized has also been shown to modulate the activity of various neurotransmitters in the brain, including serotonin and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized is its ability to bind selectively to dopamine receptors in the brain. This property of the compound makes it a valuable tool for studying the role of dopamine receptors in various physiological and pathological conditions. However, one of the limitations of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized is its relatively low potency compared to other dopamine receptor agonists.
Orientations Futures
There are several future directions for the use of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized in scientific research. One of the potential applications of the compound is in the study of drug addiction and the development of new drugs for the treatment of addiction. N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized may also be used in the study of other neurotransmitter systems in the brain, such as the glutamate system. Furthermore, the synthesis of new derivatives of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized may lead to the development of more potent and selective dopamine receptor agonists for use in scientific research.
Conclusion
In conclusion, N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized is a valuable tool for studying the role of dopamine receptors in the brain. The compound has various potential applications in scientific research, including the study of drug addiction and the development of new drugs for the treatment of addiction. The synthesis of new derivatives of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized may lead to the development of more potent and selective dopamine receptor agonists for use in scientific research.
Méthodes De Synthèse
The synthesis of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized involves the reaction of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamide with a suitable resin in the presence of a base. The reaction results in the formation of a resin-bound version of the compound, which can be used for various applications.
Applications De Recherche Scientifique
N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized has been extensively used in scientific research for its potential applications in various fields. One of the significant applications of N,N-diallyl-2,2-dibromo-1-methylcyclopropanecarboxamidelized is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. The compound has also been used in the study of drug addiction, where it has been shown to modulate the effects of addictive drugs.
Propriétés
IUPAC Name |
2,2-dibromo-1-methyl-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO/c1-4-6-14(7-5-2)9(15)10(3)8-11(10,12)13/h4-5H,1-2,6-8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASDGHEJYVBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6042177.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)
![1-(2-fluorobenzyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042212.png)

![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)

![2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6042230.png)

